LY3214996

Catalog No.
S534056
CAS No.
1951483-29-6
M.F
C22H27N7O2S
M. Wt
453.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
LY3214996

CAS Number

1951483-29-6

Product Name

LY3214996

IUPAC Name

6,6-dimethyl-2-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-5-(2-morpholin-4-ylethyl)thieno[2,3-c]pyrrol-4-one

Molecular Formula

C22H27N7O2S

Molecular Weight

453.6 g/mol

InChI

InChI=1S/C22H27N7O2S/c1-22(2)19-15(20(30)29(22)9-8-28-10-12-31-13-11-28)14-17(32-19)16-4-6-23-21(25-16)26-18-5-7-24-27(18)3/h4-7,14H,8-13H2,1-3H3,(H,23,25,26)

InChI Key

JNPRPMBJODOFEC-UHFFFAOYSA-N

SMILES

CC1(C2=C(C=C(S2)C3=NC(=NC=C3)NC4=CC=NN4C)C(=O)N1CCN5CCOCC5)C

Solubility

Soluble in DMSO

Synonyms

LY-3214996; LY 3214996; LY 3214996.

Canonical SMILES

CC1(C2=C(C=C(S2)C3=NC(=NC=C3)NC4=CC=NN4C)C(=O)N1CCN5CCOCC5)C

Description

The exact mass of the compound 6,6-Dimethyl-2-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-5-(2-morpholin-4-ylethyl)thieno[2,3-c]pyrrol-4-one is 453.1947 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Treatment Strategies for RAS-Driven Lung Cancer

Specific Scientific Field: The specific scientific field of this application is Oncology, specifically the treatment of RAS-Driven Lung Cancer .

Summary of the Application: LY3214996 is a novel and selective ATP-competitive ERK1/2 inhibitor that has shown promising results in the treatment of RAS-driven lung cancer . The ERK1/2 proteins play a crucial role in transmitting mitogenic signals and activating cytoplasmic and nuclear targets within the MAPK pathway . The application of LY3214996 aims to inhibit these proteins, thereby disrupting the signaling networks and potentially slowing or stopping the growth of cancer cells .

Methods of Application or Experimental Procedures: In the study, patient-derived xenograft (PDX) models of RAS-mutant lung cancer were used to investigate the efficacy of LY3214996 . The compound was applied intermittently, and its effects were observed over time . In addition to the single-agent application of LY3214996, combination treatments with a PI3K/mTOR inhibitor (LY3023414) or a CDK4/6 inhibitor (abemaciclib) were also tested .

Results or Outcomes: The intermittent application of LY3214996 showed single-agent activity in PDX models of RAS-mutant lung cancer . The combination treatments were well-tolerated and resulted in synergistic (ERKi plus PI3K/mTORi LY3023414) and additive (ERKi plus CDK4/6i abemaciclib) tumor growth inhibition in PDX models . These results suggest that LY3214996 could be a promising therapeutic agent for the treatment of RAS-driven lung cancer .

Treatment of ERK Pathway-Driven Cancers

Specific Scientific Field: The specific scientific field of this application is Oncology, specifically the treatment of ERK Pathway-Driven Cancers .

Summary of the Application: LY3214996 is a potent, selective, ATP-competitive ERK inhibitor that targets ERK pathway-driven cancers . The ERK pathway plays a critical role in oncogenesis and in the regulation of critical cellular processes such as cell cycle progression, cell proliferation, migration, survival, differentiation, senescence, metabolism, protein synthesis, and angiogenesis .

Methods of Application or Experimental Procedures: In the study, LY3214996 was tested on xenograft models harboring ERK pathway alterations . The compound was applied in a dose-dependent manner, and its effects were observed over time .

Results or Outcomes: LY3214996 showed dose-dependent tumor growth inhibition and regression in xenograft models harboring ERK pathway alterations . More than 50% target inhibition for up to 8 to 16 hours was sufficient for significant tumor growth inhibition as a single agent in BRAF- and KRAS-mutant models . LY3214996 also exhibited synergistic combination benefit with a pan-RAF inhibitor in a KRAS-mutant colorectal cancer xenograft model . Furthermore, LY3214996 demonstrated antitumor activity in BRAF-mutant models with acquired resistance in vitro and in vivo .

Treatment of Various Mutant Cancers

Specific Scientific Field: The specific scientific field of this application is Oncology, specifically the treatment of Various Mutant Cancers .

Summary of the Application: LY3214996 has been found to significantly inhibit tumor growth in vivo and is well tolerated in BRAF or NRAS mutant melanoma, BRAF or KRAS mutant colorectal, lung, and pancreatic cancer xenografts or PDX models . Therefore, LY3214996 can be tailored for treatment of cancers with MAPK pathway alteration .

Methods of Application or Experimental Procedures: In the study, LY3214996 was orally administered as a single agent to various mutant cancer xenografts or PDX models . The compound’s effects were observed over time .

Results or Outcomes: Oral administration of single-agent LY3214996 significantly inhibits tumor growth in vivo and is well tolerated in BRAF or NRAS mutant melanoma, BRAF or KRAS mutant colorectal, lung, and pancreatic cancer xenografts or PDX models . Therefore, LY3214996 can be tailored for treatment of cancers with MAPK pathway alteration .

LY3214996, also known as Temuterkib, is a potent and selective inhibitor of extracellular signal-regulated kinases (ERK) 1 and 2. It is classified as an ATP-competitive inhibitor, specifically targeting the ERK signaling pathway, which is crucial in various cellular processes, including proliferation and survival. The compound was developed through lead optimization techniques following medium-throughput screening of recombinant ERK2 enzymes. Its chemical structure is defined as 6,6-dimethyl-2-{2-[(1-methyl-1H-pyrazol-5-yl)amino]pyrimidin-4-yl}-5-[2-(morpholin-4-yl)ethyl]-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one .

The exact mechanism of Temuterkib's action is under investigation. Some studies suggest it may target kinases, which are enzymes involved in cell signaling [, ]. More research is needed to fully understand how it works.

LY3214996 functions primarily through competitive inhibition of ATP binding to ERK1 and ERK2. The compound exhibits rapid equilibrium kinetics, allowing it to effectively inhibit the phosphorylation of downstream targets such as p90 ribosomal S6 kinase 1 (p90RSK1). The inhibition mechanism involves the formation of a reversible complex with the enzyme, thus preventing its activation and subsequent signaling cascade .

In vitro studies have demonstrated that LY3214996 effectively inhibits cell proliferation in various cancer cell lines harboring mutations in RAS or BRAF. The compound has shown significant potency with average inhibitory concentrations (IC50) ranging from 0.054 to 0.223 micromolar across different cancer types. Notably, it has been effective in patient-derived xenograft models of KRAS-mutant lung cancer and has been evaluated in combination therapies to enhance therapeutic efficacy .

LY3214996 has potential applications in oncology, particularly for treating cancers driven by RAS or BRAF mutations. It is currently being investigated in clinical trials for its efficacy as a monotherapy and in combination with other agents like cyclin-dependent kinase inhibitors (e.g., abemaciclib) and phosphoinositide 3-kinase/mammalian target of rapamycin inhibitors . Its ability to overcome resistance mechanisms associated with other treatments makes it a promising candidate for advanced cancer therapies .

Interaction studies have highlighted LY3214996's ability to synergize with other therapeutic agents. For instance, coadministration with Trametinib (a MEK inhibitor) and Palbociclib (a cyclin-dependent kinase 4/6 inhibitor) has shown enhanced radiosensitivity in KRAS-mutant non-small cell lung cancers both in vitro and in vivo. These studies suggest that LY3214996 can play a crucial role in combination therapy strategies aimed at improving treatment outcomes for resistant cancer types .

Several compounds exhibit similar mechanisms of action or target pathways related to LY3214996. Below is a comparison highlighting its uniqueness among these compounds:

Compound NameMechanism of ActionSelectivityClinical Status
AbemaciclibCyclin-dependent kinase 4/6 inhibitorModerateApproved for breast cancer
SelumetinibMEK inhibitorHighApproved for melanoma
SCH772984ERK inhibitorHighInvestigational
LY3023414PI3K/mTOR inhibitorModerateInvestigational

Uniqueness of LY3214996:

  • Selectivity: LY3214996 demonstrates over 40-fold selectivity against a broad panel of kinases, making it highly specific for ERK1/2.
  • Mechanism: Its ATP-competitive nature allows for rapid inhibition of ERK signaling, which is critical in many cancers.
  • Clinical Focus: Currently being evaluated in clinical trials specifically targeting RAS-driven malignancies, addressing a significant unmet medical need .

Key Synthetic Intermediates and Reaction Mechanisms

The synthesis of LY3214996 involves multiple key intermediates that contribute to the formation of its distinctive 5,6-dihydro-6,6-dimethyl-2-(2-((1-methyl-1H-pyrazol-5-yl)amino)-4-pyrimidinyl)-5-(2-(4-morpholinyl)ethyl)-4H-thieno[2,3-c]pyrrol-4-one structure [1] [2]. The synthetic pathway employs several critical intermediates that serve as building blocks for the final compound construction.

The primary synthetic route begins with the preparation of the thienopyrrolone core, which serves as the central scaffold for subsequent functionalization [11]. The initial formation involves the construction of the thieno[2,3-c]pyrrole framework through cyclization reactions of appropriately substituted precursors [13] [16].

Key intermediates in the synthetic pathway include brominated heterocyclic compounds that undergo successive transformations through nucleophilic substitutions and coupling reactions [11]. The synthesis typically proceeds through an eight-step sequence involving treatment with ammonium hydroxide under autoclave conditions at 200°C for four hours, followed by bromination using N-bromosuccinimide in acetonitrile at controlled temperatures between 10-25°C for six hours [11].

The morpholine-containing side chain is introduced through alkylation reactions, while the pyrazole-pyrimidine moiety is constructed via sequential coupling and cyclization processes [11]. The reaction mechanisms involve nucleophilic aromatic substitution, cross-coupling reactions, and intramolecular cyclizations that proceed under carefully controlled conditions to ensure regioselectivity and stereochemical integrity [11] [16].

Synthetic StepReagent SystemConditionsDurationIntermediate Product
1Ammonium hydroxide200°C, Autoclave4 hoursPrimary amine intermediate
2N-Bromosuccinimide, Acetonitrile10-25°C6 hoursBrominated heterocycle
3DMAP, N-ethyl-N,N-diisopropylamine20°C, AcetonitrileVariableProtected intermediate
4Potassium acetate, Pd catalyst90°C, Dioxane4 hoursCoupled product
5Potassium carbonate, Pd(PPh3)490°C, Dioxane/water2 hoursCross-coupled intermediate

Catalytic Systems for Thienopyrrolone Core Formation

The formation of the thienopyrrolone core in LY3214996 synthesis relies heavily on palladium-catalyzed cross-coupling reactions that enable the construction of carbon-carbon and carbon-nitrogen bonds [11] [12] [15]. These catalytic systems are essential for achieving the complex connectivity required in the final molecular architecture.

Palladium-catalyzed coupling reactions play a crucial role in thienopyrrolone formation, with specific catalyst systems optimized for different stages of the synthesis [12] [15]. The primary catalytic systems employed include (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride for Suzuki-Miyaura coupling reactions, operating under inert atmosphere conditions at 90°C in 1,4-dioxane solvent [11].

Tetrakis(triphenylphosphine)palladium(0) serves as an alternative catalyst system for specific cross-coupling transformations, particularly in the formation of carbon-carbon bonds between aryl and heteroaryl components [11]. These reactions typically proceed in dioxane-water mixtures at elevated temperatures ranging from 87-90°C under inert atmosphere protection [11].

Advanced catalytic systems for thienopyrrolone construction also include cesium carbonate-promoted reactions using 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene ligands in combination with tris-(dibenzylideneacetone)dipalladium(0) complexes [11]. These specialized catalyst combinations enable challenging transformations that would be difficult to achieve with conventional palladium systems [12] [17].

The rhodium-catalyzed approaches for thienopyrrole formation have been explored using cyclopentadienyl rhodium(III) complexes, which facilitate direct annulation reactions between acetylamino-substituted thiophenes and alkynes [29]. These rhodium-based systems offer complementary reactivity patterns to palladium catalysts and can provide access to alternative substitution patterns on the thienopyrrole core [29].

Catalyst SystemLigandSolventTemperatureAtmosphereYield Range
Pd(dppf)Cl2dppf1,4-Dioxane90°CInert70-85%
Pd(PPh3)4PPh3Dioxane/H2O87-90°CInert75-90%
Pd2(dba)3Xantphos1,4-Dioxane50-90°CInert65-80%
Cp*RhCl2Cp*Various80-120°CInert60-75%

Purification Techniques and Yield Optimization

The purification of LY3214996 and its synthetic intermediates requires sophisticated chromatographic techniques and crystallization methods to achieve the high purity standards necessary for pharmaceutical applications [6] [19] [30]. Multiple purification strategies are employed throughout the synthetic sequence to ensure optimal yield and purity of the final product.

Column chromatography represents the primary purification method for intermediate compounds, utilizing silica gel stationary phases with carefully optimized mobile phase compositions [27] [29]. The selection of appropriate solvent systems is critical for achieving effective separation of closely related structural analogs and reaction byproducts [25] [27].

High-performance liquid chromatography methods have been developed specifically for the purification and analysis of LY3214996, employing specialized column systems such as Phenomenex Kinetex F5 columns with dimensions of 100 mm × 2.1 mm and 2.6 μm particle size [6]. The chromatographic separation utilizes isocratic elution with mobile phases consisting of 5 millimolar ammonium formate with 0.1% formic acid and acetonitrile-methanol mixtures in 1:1 volume ratios [6].

Crystallization techniques play a crucial role in the final purification and isolation of LY3214996, with specific attention to solvent selection and crystallization conditions [30]. The compound typically crystallizes as a white to yellow crystalline solid with defined melting characteristics and specific storage requirements at -20°C to maintain stability [2] [22].

Yield optimization strategies focus on minimizing side reactions and maximizing conversion efficiency at each synthetic step [25] [26]. Temperature control, reaction time optimization, and reagent stoichiometry adjustments are critical parameters that influence overall synthetic efficiency [11] [26]. The use of microwave-assisted synthesis has been explored for certain transformations to reduce reaction times and improve yields [25].

Purification protocols for the final compound involve multiple recrystallization steps using appropriate solvent systems to remove residual impurities and achieve pharmaceutical-grade purity [30]. The crystallization process may employ anti-solvent precipitation techniques using ethyl acetate and n-hexane systems in optimized ratios to control crystal morphology and size distribution [30].

Purification MethodStationary PhaseMobile PhaseDetectionPurity Achieved
Column ChromatographySilica Gel 60PE-EA gradientsUV/Vis85-95%
HPLCKinetex F5Formate/ACN-MeOHMS/UV95-98%
RecrystallizationN/AEtOAc/HexaneVisual/MP98-99%
Preparative HPLCC18 columnsAqueous-organicUV/MS>99%

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

453.19469430 g/mol

Monoisotopic Mass

453.19469430 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V0Q46LFE6F

Dates

Modify: 2023-08-15
1: Wang M, Zhang L, Liu Z, Zhou J, Pan Q, Fan J, Zang R, Wang L. AGO1 may influence the prognosis of hepatocellular carcinoma through TGF-β pathway. Cell Death Dis. 2018 Feb 27;9(3):324. doi: 10.1038/s41419-018-0338-y. PubMed PMID: 29487329; PubMed Central PMCID: PMC5832432.

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